Stereochemical Purity: (1S,6S) Enantiomer vs. (1R,6R) Antipode (CAS 1251020-47-9) vs. Racemate
The (1S,6S) enantiomer provides the required absolute configuration for constructing optically active β-lactamase inhibitors such as avibactam analogs. The (1R,6R) antipode (CAS 1251020-47-9) yields the opposite enantiomer of the final API, which can exhibit drastically different (or absent) β-lactamase inhibition. Patent literature stipulates that the intermediate must possess the defined stereochemistry to produce biologically active DBO derivatives [1]. While the target compound is supplied at ≥95% chemical purity , its value lies in its enantiomeric integrity (single enantiomer, 2 defined stereocenters) rather than chemical purity alone.
| Evidence Dimension | Absolute stereochemistry (chiral identity) |
|---|---|
| Target Compound Data | (1S,6S) – cis ring junction, 2 defined stereocenters (Atom Stereo Count: 2) |
| Comparator Or Baseline | (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1251020-47-9) – opposite enantiomer; racemic cis-7-Boc-3,7-diazabicyclo[4.2.0]octane |
| Quantified Difference | Enantiomeric excess: >0% for single enantiomer vs. 0% for racemate. Exact ee% not publicly reported, but procurement as single enantiomer is specified . |
| Conditions | Vendor specification: single enantiomer, no racemization noted under recommended storage (cool, dry) . |
Why This Matters
Procurement of the correct enantiomer is non-negotiable; using the wrong antipode in β-lactamase inhibitor synthesis yields the inactive enantiomer of the final drug candidate, invalidating entire synthetic campaigns.
- [1] Meiji Seika Pharma Co., Ltd. Optically active diazabicyclooctane derivative and process for producing the same. U.S. Patent Application 20150239840, 2015. View Source
